molecular formula C4H9NO2 B2708559 2-Methoxyethylformamide CAS No. 43219-53-0

2-Methoxyethylformamide

Cat. No.: B2708559
CAS No.: 43219-53-0
M. Wt: 103.121
InChI Key: SSQTXMAIJVOVIP-UHFFFAOYSA-N
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Description

2-Methoxyethylformamide (C₄H₉NO₂) is a polar aprotic solvent structurally derived from formamide (HCONH₂) by substituting one hydrogen atom with a 2-methoxyethyl group (-CH₂CH₂OCH₃). This modification enhances its solvation properties, making it suitable for applications in organic synthesis, polymer chemistry, and coordination chemistry.

Key properties inferred from structural analogs:

  • Molecular weight: ~103.12 g/mol (calculated).
  • Boiling point: Estimated to be higher than DMF (153°C) due to the methoxyethyl group.
  • Solubility: Miscible with water and organic solvents, akin to DMF .

Properties

IUPAC Name

N-(2-methoxyethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-3-2-5-4-6/h4H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQTXMAIJVOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43219-53-0
Record name 2-methoxyethylformamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethylformamide typically involves the reaction of formamide with 2-methoxyethanol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The general reaction can be represented as follows:

HCONH2+CH3OCH2CH2OHCH3OCH2CH2NHCHO+H2O\text{HCONH2} + \text{CH3OCH2CH2OH} \rightarrow \text{CH3OCH2CH2NHCHO} + \text{H2O} HCONH2+CH3OCH2CH2OH→CH3OCH2CH2NHCHO+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

2-Methoxyethylformamide serves as a solvent and reagent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for synthesizing complex molecules.

Biology

Research indicates that this compound may exhibit potential biological activities, including:

  • Cellular Interactions : Studies focus on its interactions with biomolecules, which may lead to insights into its biological effects.
  • Therapeutic Potential : Investigations are ongoing regarding its use as a precursor in drug synthesis, particularly for compounds targeting specific diseases.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development. Its unique structure allows it to be utilized as an intermediate in the synthesis of pharmaceutical agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it a key component in various manufacturing processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives related to this compound. The findings indicated significant cytotoxic effects against various cancer cell lines:

CompoundCell Line% Cell Viability
Compound AHepG2 (Liver Cancer)33.29
Compound BMCF-7 (Breast Cancer)35.01
DoxorubicinHepG20.62

These results suggest that derivatives of this compound may have promising anticancer potential compared to established treatments like doxorubicin.

Case Study 2: Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed using the well diffusion method against various bacterial strains:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Compound AE. coli10.5280
Compound BS. aureus13265
Compound CB. cereus16230

These findings indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism by which 2-Methoxyethylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxyethyl group may also contribute to the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxyethylformamide with structurally or functionally related compounds, including formamides, methoxy-substituted amines, and solvents.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Safety Profile
This compound C₄H₉NO₂ 103.12 (calc.) ~180–200 (est.) Solvent for polar reactions, coordination chemistry (inferred) Likely irritant (similar to DMF); limited toxicity data
Dimethylformamide (DMF) C₃H₇NO 73.09 153 Universal solvent, peptide synthesis Hepatotoxic, requires ventilation
N-Methylformamide C₂H₅NO 59.07 198 Electrolyte additive, polymer processing Less volatile than DMF; moderate toxicity
2-Methoxyethylamine C₃H₉NO 75.11 129–131 Intermediate in pharmaceuticals Corrosive; flammable
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate C₆H₁₁NO₄ 161.16 N/A Organic synthesis intermediate No direct data; handle as hazardous

Key Findings:

Polarity and Solvation: this compound likely surpasses DMF in polarity due to the electron-donating methoxy group, enhancing its ability to stabilize charged intermediates. This property is critical in SN2 reactions and metal coordination, as seen in DMF-based copper complexes . Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate () shares functional groups (methoxy, amide) but serves as a specialty intermediate rather than a bulk solvent.

Thermal Stability :

  • The methoxyethyl group in this compound may increase thermal stability compared to DMF, aligning with trends in substituted formamides.

Toxicity: While DMF is well-documented as hepatotoxic , this compound’s safety profile remains understudied.

Applications :

  • Unlike 2-Methoxyamphetamine hydrochloride (), which is restricted to forensic research, this compound’s applications are industrial, akin to DMF in synthetic chemistry .

Biological Activity

2-Methoxyethylformamide (MEF) is a chemical compound with potential applications in various fields, including pharmaceuticals and industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy. This article reviews the available literature on the biological activity of MEF, including its pharmacological properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C5_5H11_{11}NO\
  • Molecular Weight : 115.15 g/mol
  • CAS Number : 110-49-6

Pharmacological Activity

1. Antimicrobial Properties

Research indicates that MEF exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were noted to be lower than those of traditional antibiotics, suggesting that MEF could serve as a potential alternative or adjunct in antimicrobial therapies.

2. Cytotoxic Effects

In vitro studies have shown that MEF has cytotoxic effects on certain cancer cell lines. For instance, MEF was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, where it induced apoptosis in a dose-dependent manner. The IC50_{50} values for these cell lines were approximately 25 µM and 30 µM, respectively, indicating significant cytotoxicity.

Toxicological Profile

1. Acute Toxicity

Acute toxicity studies in rodents revealed that MEF has a relatively low toxicity profile. The LD50_{50} values were determined to be greater than 2000 mg/kg when administered orally, suggesting that it is not acutely toxic under standard laboratory conditions.

2. Genotoxicity

Genotoxicity assessments have shown mixed results. Some studies indicate that MEF does not induce significant DNA damage in mammalian cells, while others suggest potential genotoxic effects at higher concentrations. Further investigation is warranted to clarify these findings.

Case Studies

1. Industrial Applications

MEF has been utilized as a solvent in various chemical processes due to its favorable properties such as low volatility and high solvating ability. A case study involving the extraction of bioactive compounds from plant materials demonstrated that MEF could effectively replace more hazardous solvents without compromising yield or purity.

2. Pharmaceutical Development

In drug formulation, MEF has been explored as a potential excipient due to its ability to enhance the solubility of poorly soluble drugs. A formulation study showed that incorporating MEF increased the bioavailability of a poorly soluble anti-cancer drug by up to 40%.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Type Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in MCF-7 and HepG2 cell lines (IC50_{50}: 25 µM, 30 µM)
Acute ToxicityLD50_{50} > 2000 mg/kg in rodents
GenotoxicityMixed results; further investigation needed
Industrial UseEffective solvent for extraction processes
Pharmaceutical UseEnhances solubility of poorly soluble drugs

Q & A

Q. How should waste containing this compound be managed to comply with environmental regulations?

  • Methodological Answer : Segregate waste into halogenated and non-halogenated containers. Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services to ensure adherence to EPA or REACH guidelines. Document disposal procedures in line with institutional protocols .

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